Nileblau-Sulfat

Übersicht

Beschreibung

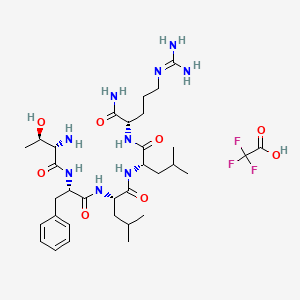

Es ist ein dunkelblaues, kristallines Pulver, das in Wasser und Ethanol löslich, aber in organischen Lösungsmitteln unlöslich ist . Nilblausulfat wird häufig in der biologischen und histologischen Färbung eingesetzt, wobei es Zellkernen eine blaue Farbe verleiht und in Verbindung mit Fluoreszenzmikroskopie verwendet werden kann .

Wissenschaftliche Forschungsanwendungen

Nilblausulfat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie und Histologie: Es wird zur Färbung von Zellkernen und zum Nachweis von Polyhydroxybutyratgranula in Zellen verwendet.

Wirkmechanismus

Der Wirkmechanismus von Nilblausulfat beruht auf seiner Fähigkeit, an spezifische molekulare Ziele und Pfade zu binden. Bei der biologischen Färbung bindet es an Zellkerne und andere Zellbestandteile und verleiht ihnen eine blaue Farbe. In der Photodynamischen Therapie wirkt Nilblausulfat als Photosensibilisator und erzeugt bei Lichteinwirkung reaktive Sauerstoffspezies, die zum Zelltod in den Zielgeweben führen können .

Wirkmechanismus

Target of Action

Nile Blue Sulfate, also known as Nile Blue A Sulfate, is primarily used as a stain in biology and histology . Its primary targets are cell nuclei and lipids within cells . It imparts a blue color to cell nuclei and differentiates between neutral lipids (triglycerides, cholesteryl esters, steroids) which are stained pink and acids (fatty acids, chromolipids, phospholipids) which are stained blue .

Mode of Action

Nile Blue Sulfate interacts with its targets by imparting color to them. This is achieved through the process of staining, where the compound binds to specific cellular components and changes their color . This allows for the visualization of these components under a microscope . The compound’s interaction with lipids is particularly noteworthy, as it can differentiate between neutral lipids and acidic lipids based on the color they are stained .

Biochemical Pathways

It is known that the compound plays a role in the visualization of lipids within cells . This can be particularly useful in studying lipid metabolism and related biochemical pathways.

Pharmacokinetics

As a stain used in biological and histological studies, it is typically applied directly to the sample and observed under a microscope . Therefore, its bioavailability is largely dependent on its ability to bind to its targets and impart color to them.

Result of Action

The primary result of Nile Blue Sulfate’s action is the staining of cell nuclei and lipids within cells . This allows for the visualization of these components under a microscope . The compound’s ability to differentiate between neutral and acidic lipids based on the color they are stained can provide valuable information about the lipid composition of the sample .

Action Environment

The action of Nile Blue Sulfate can be influenced by various environmental factors. For instance, the compound’s fluorescence shows especially in nonpolar solvents with a high quantum yield . Additionally, the absorption and emission maxima of Nile Blue Sulfate are strongly dependent on pH and the solvents used . These factors can influence the compound’s staining action, efficacy, and stability.

Zukünftige Richtungen

Nile Blue A has been used in the detection of free fatty acids and triglycerides in cells for imaging and flow cytometry . It has potential applications in rapid and robust quantification of dsDNA in field settings . The use of Nile Blue A in conjunction with its derivative Nile Red for fluorescent cell imaging is a promising area of research .

Biochemische Analyse

Biochemical Properties

Nile Blue A sulfate plays a significant role in biochemical reactions due to its ability to stain acidic components such as phospholipids, nucleic acids, and fatty acids by imparting a dark blue color, while neutral lipids like triglycerides are stained pink or red . This staining property is crucial for distinguishing between different types of lipids in biological samples. Nile Blue A sulfate interacts with various biomolecules, including enzymes and proteins, through non-covalent interactions, which facilitate its binding to specific cellular components .

Cellular Effects

Nile Blue A sulfate has notable effects on various cell types and cellular processes. It is used to stain cell nuclei, providing a blue color that aids in visualizing cellular structures . Additionally, Nile Blue A sulfate is employed in fluorescence microscopy to detect the presence of polyhydroxybutyrate granules in both prokaryotic and eukaryotic cells .

Molecular Mechanism

The molecular mechanism of Nile Blue A sulfate involves its interaction with acidic cellular components. It binds to phospholipids, nucleic acids, and fatty acids, resulting in a color change that facilitates the visualization of these molecules . Nile Blue A sulfate’s fluorescent properties are highly dependent on the pH and the solvents used, with its absorption and emission maxima varying accordingly . This solvatochromism allows Nile Blue A sulfate to be used in different experimental conditions to study various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nile Blue A sulfate can change over time. Studies have shown that the fluorescence duration of Nile Blue A sulfate in ethanol is shorter than that of Nile red, indicating differences in stability and degradation . The compound’s stability and long-term effects on cellular function are influenced by factors such as pH and solvent environment, which can affect its fluorescence properties and staining efficiency .

Dosage Effects in Animal Models

The effects of Nile Blue A sulfate vary with different dosages in animal models. High doses of the compound can lead to toxic or adverse effects, while lower doses are generally well-tolerated . Studies have shown that Nile Blue A sulfate can be used to stain tissues in animal models, providing valuable insights into lipid distribution and metabolism . The threshold effects and potential toxicity at high doses necessitate careful dosage optimization in experimental settings.

Metabolic Pathways

Nile Blue A sulfate is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors that are essential for lipid synthesis and degradation . The compound’s ability to stain lipids makes it a valuable tool for studying metabolic flux and changes in metabolite levels in different biological samples .

Transport and Distribution

Within cells and tissues, Nile Blue A sulfate is transported and distributed through interactions with specific transporters and binding proteins . Its localization and accumulation are influenced by factors such as pH and solvent environment, which affect its binding affinity and staining properties . Nile Blue A sulfate’s transport and distribution are crucial for its effectiveness as a staining agent in histological and biochemical studies.

Subcellular Localization

Nile Blue A sulfate exhibits specific subcellular localization, primarily targeting acidic compartments such as lysosomes . This localization is facilitated by its binding to acidic components within these organelles, resulting in a distinct color change that aids in visualizing subcellular structures . The compound’s subcellular localization is essential for its function as a staining agent, allowing researchers to study the distribution and dynamics of cellular components.

Vorbereitungsmethoden

Nilblausulfat kann durch verschiedene Verfahren synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von Chloracetylbenzylamin mit Nitrobenzophenon . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung eines Lösungsmittels wie Ethanol und eines Katalysators, um die Reaktion zu beschleunigen. Industrielle Produktionsmethoden können eine großtechnische Synthese unter Verwendung ähnlicher Reaktionswege beinhalten, die jedoch für höhere Ausbeuten und Reinheit optimiert sind.

Analyse Chemischer Reaktionen

Nilblausulfat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Beispielsweise erzeugt das Erhitzen einer Lösung von Nilblausulfat mit Schwefelsäure Nilrot (Nilblauoxazon), eine eigenständige Verbindung mit unterschiedlichen Fluoreszenzeigenschaften . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Schwefelsäure zur Oxidation und verschiedene Reduktionsmittel für Reduktionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.

Vergleich Mit ähnlichen Verbindungen

Nilblausulfat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Methylenblau: Ein weiterer Farbstoff, der in der biologischen Färbung verwendet wird, jedoch mit unterschiedlichen Färbeeigenschaften und Anwendungen.

Eosin Y: Ein fluoreszierender Farbstoff, der zum Färben von roten Blutkörperchen und Proteinen verwendet wird.

Nilblausulfat ist einzigartig in seiner Fähigkeit, sowohl neutrale als auch saure Lipide zu färben, was es zu einem vielseitigen Werkzeug in biologischen und histologischen Anwendungen macht .

Eigenschaften

| { "Design of the Synthesis Pathway": "Nile Blue A sulfate can be synthesized by the reaction of Nile Blue A with sulfuric acid.", "Starting Materials": [ "Nile Blue A", "Sulfuric acid" ], "Reaction": [ "Add Nile Blue A to a round-bottom flask", "Add sulfuric acid dropwise to the flask while stirring", "Heat the mixture to 60-70°C for 2 hours", "Cool the mixture to room temperature and filter to remove any solids", "Add ethanol to the filtrate to precipitate Nile Blue A sulfate", "Collect the precipitate by filtration and wash with ethanol", "Dry the product under vacuum" ] } | |

CAS-Nummer |

3625-57-8 |

Molekularformel |

C20H20N3O5S- |

Molekulargewicht |

414.5 g/mol |

IUPAC-Name |

(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;sulfate |

InChI |

InChI=1S/C20H19N3O.H2O4S/c1-3-23(4-2)13-9-10-17-18(11-13)24-19-12-16(21)14-7-5-6-8-15(14)20(19)22-17;1-5(2,3)4/h5-12,21H,3-4H2,1-2H3;(H2,1,2,3,4)/p-1 |

InChI-Schlüssel |

FQSXHOFWIJVSDY-UHFFFAOYSA-M |

SMILES |

CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.[O-]S(=O)(=O)[O-] |

Kanonische SMILES |

CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.[O-]S(=O)(=O)[O-] |

| 3625-57-8 | |

Verwandte CAS-Nummern |

2381-85-3 (Parent) |

Synonyme |

Cresyl Fast Violet Nile Blue nile blue A perchlorate Nile Blue perchlorate nile blue sulfate Nile Blue tetrafluoroborate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.